
Tetrahydrofuryluracil
Descripción general
Descripción
Tetrahydrofuryluracil, also known as 1-(2-tetrahydrofuryl)-5-fluorouracil, is a chemotherapeutic agent used primarily in the treatment of various cancers. It is a prodrug of 5-fluorouracil, which means it is metabolized in the body to produce the active anticancer compound 5-fluorouracil. This compound is particularly significant in oncology due to its ability to inhibit DNA synthesis in rapidly dividing cancer cells .
Aplicaciones Científicas De Investigación
Tetrahydrofuryluracil has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of fluorinated uracil derivatives.
Biology: Investigated for its effects on cellular metabolism and DNA synthesis.
Medicine: Primarily used in cancer therapy, particularly for colorectal, gastric, and breast cancers. .
Industry: Utilized in the development of new anticancer drugs and formulations
Mecanismo De Acción
Tetrahydrofuryluracil (THU) is a synthetic pyrimidine derivative that was developed as an inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the catabolism of pyrimidines, including uracil and thymidine. The generation of this combo was conceived under the reported activation by the transformation of tegafur to 5-fluorouracil .
Direcciones Futuras
Tegafur-uracil, a compound related to Tetrahydrofuryluracil, has been used as an oral anticancer drug. Due to its mild toxicity profile, it can be suitable in an adjuvant setting following a complete tumor resection . This suggests potential future directions for the use of this compound in cancer treatment.
Relevant Papers
Several papers were found that may be relevant to this compound. One discusses the use of tegafur-uracil as postoperative adjuvant chemotherapy for solid tumors . Another paper presents a retrospective assessment of the relapse-free survival in ypStage III rectal cancer patients after preoperative radiotherapy, radical resection, and 12 postoperative chemotherapy cycles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrofuryluracil involves the reaction of 5-fluorouracil with tetrahydrofuran in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of an acid catalyst to facilitate the formation of the tetrahydrofuryl group. The process involves the following steps:
- Dissolution of 5-fluorouracil in a suitable solvent.
- Addition of tetrahydrofuran and an acid catalyst.
- Heating the reaction mixture to promote the formation of this compound.
- Purification of the product through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Tetrahydrofuryluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that further degrade into inactive products.
Reduction: Reduction reactions can convert this compound into less active or inactive forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under basic conditions
Major Products:
Oxidation: Leads to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Produces alcohols and other reduced forms.
Substitution: Results in various substituted uracil derivatives
Comparación Con Compuestos Similares
5-Fluorouracil: The active metabolite of tetrahydrofuryluracil, widely used in cancer therapy.
Capecitabine: An oral prodrug of 5-fluorouracil, used for similar indications.
Tegafur: Another prodrug of 5-fluorouracil, often combined with other agents to enhance its efficacy
Uniqueness: this compound is unique due to its specific metabolic pathway, which allows for a more controlled release of 5-fluorouracil. This results in improved bioavailability and reduced side effects compared to direct administration of 5-fluorouracil .
Propiedades
IUPAC Name |
1-(oxolan-2-yl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-6-3-4-10(8(12)9-6)7-2-1-5-13-7/h3-4,7H,1-2,5H2,(H,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWIKVUHBBTKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=CC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001223944 | |
| Record name | 1-(Tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18002-26-1 | |
| Record name | 1-(Tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18002-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrofuryluracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



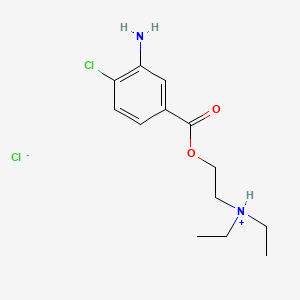
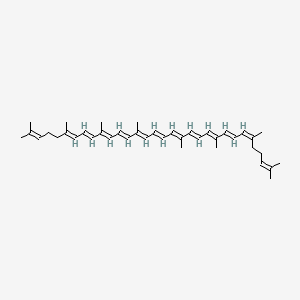
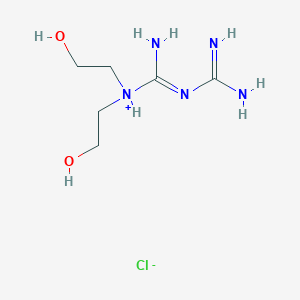
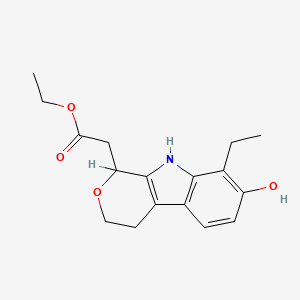



![[(4-Chlorobenzoyl)oxy]acetic acid](/img/structure/B3060899.png)

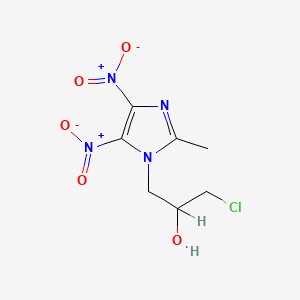

![2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one](/img/structure/B3060905.png)
![1,8-dihydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]-10H-anthracen-9-one](/img/structure/B3060907.png)
